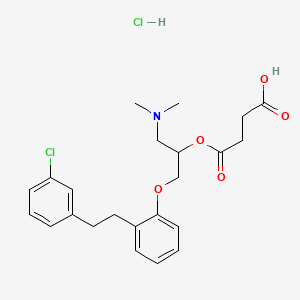
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid esterified with a phenoxy group that is further substituted with a 3-chlorophenyl ethyl group and a dimethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of butanedioic acid with a phenoxy compound. This is followed by the introduction of the 3-chlorophenyl ethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the dimethylamino methyl group, which can be achieved through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, mono(2-(2-(2-(4-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Butanedioic acid, mono(2-(2-(2-(3-bromophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
Uniqueness
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
86819-22-9 |
|---|---|
Molecular Formula |
C23H29Cl2NO5 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-[1-[2-[2-(3-chlorophenyl)ethyl]phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
InChI Key |
GNWOHXUPPNIPBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)Cl)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















